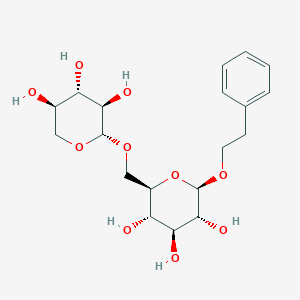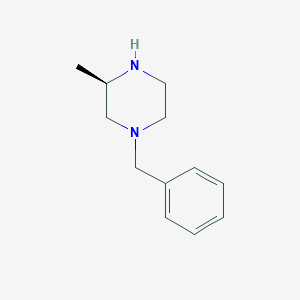![molecular formula C7H12N2O B145445 1-Azabicyclo[3.1.1]heptane-5-carboxamide CAS No. 133998-48-8](/img/structure/B145445.png)
1-Azabicyclo[3.1.1]heptane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.1.1]heptane-5-carboxamide, also known as ABCH-5C, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of bicyclic amines and has a unique structure that makes it a promising candidate for drug development and other scientific research applications.
Mechanism Of Action
The mechanism of action of 1-Azabicyclo[3.1.1]heptane-5-carboxamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. Specifically, 1-Azabicyclo[3.1.1]heptane-5-carboxamide has been shown to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a key role in regulating neuronal activity.
Biochemical And Physiological Effects
1-Azabicyclo[3.1.1]heptane-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, suggesting that it may have anticonvulsant properties. Additionally, 1-Azabicyclo[3.1.1]heptane-5-carboxamide has been shown to have analgesic properties, reducing pain sensitivity in animal models of pain.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Azabicyclo[3.1.1]heptane-5-carboxamide in lab experiments include its unique structure, which makes it a promising candidate for drug development and other scientific research applications. Additionally, 1-Azabicyclo[3.1.1]heptane-5-carboxamide has been extensively studied and has a well-established synthesis method, making it readily available for use in lab experiments.
However, there are also limitations to using 1-Azabicyclo[3.1.1]heptane-5-carboxamide in lab experiments. One limitation is that its mechanism of action is not fully understood, which may limit its potential applications. Additionally, 1-Azabicyclo[3.1.1]heptane-5-carboxamide may have side effects that are not yet fully understood, which could limit its use in certain applications.
Future Directions
There are a number of future directions for research on 1-Azabicyclo[3.1.1]heptane-5-carboxamide. One potential direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of neurological conditions such as epilepsy and neurodegenerative diseases. Additionally, further research could be conducted to investigate the potential side effects of 1-Azabicyclo[3.1.1]heptane-5-carboxamide, which could help to identify any limitations to its use in certain applications. Finally, additional studies could be conducted to explore the potential applications of 1-Azabicyclo[3.1.1]heptane-5-carboxamide in other fields, such as materials science and catalysis.
Scientific Research Applications
1-Azabicyclo[3.1.1]heptane-5-carboxamide has been extensively studied for its potential applications as a drug candidate. It has been shown to have significant anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of these conditions. Additionally, 1-Azabicyclo[3.1.1]heptane-5-carboxamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
133998-48-8 |
|---|---|
Product Name |
1-Azabicyclo[3.1.1]heptane-5-carboxamide |
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-azabicyclo[3.1.1]heptane-5-carboxamide |
InChI |
InChI=1S/C7H12N2O/c8-6(10)7-2-1-3-9(4-7)5-7/h1-5H2,(H2,8,10) |
InChI Key |
LHNDINWQPZMYNU-UHFFFAOYSA-N |
SMILES |
C1CC2(CN(C1)C2)C(=O)N |
Canonical SMILES |
C1CC2(CN(C1)C2)C(=O)N |
synonyms |
1-Azabicyclo[3.1.1]heptane-5-carboxamide(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

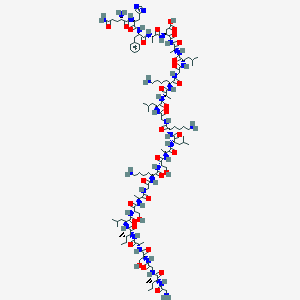
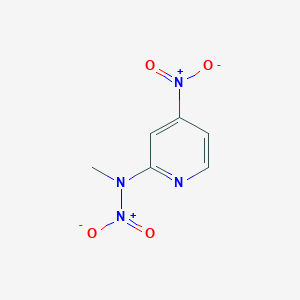
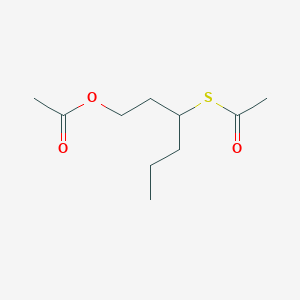
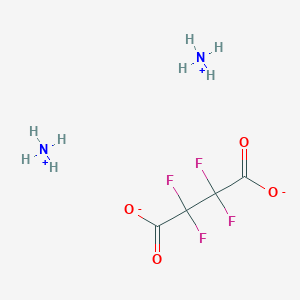
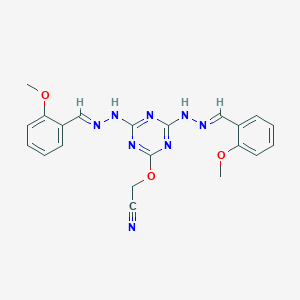
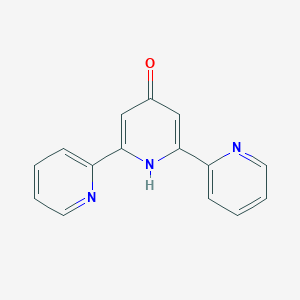
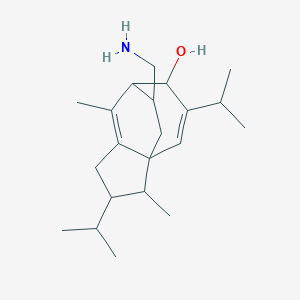
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
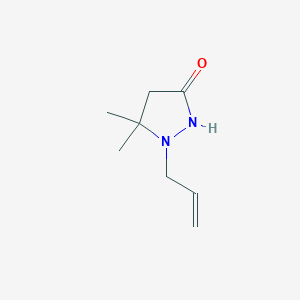
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)
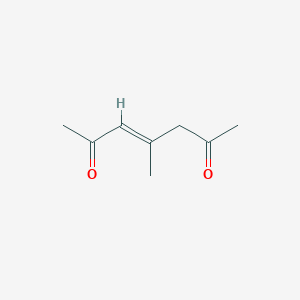
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
